![molecular formula C10H9N3O B2983935 6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine CAS No. 2201467-06-1](/img/structure/B2983935.png)
6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of 6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine are Interleukin-17A (IL-17A) and Transforming Growth Factor-β Activated Kinase (TAK1) . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits IL-17A, a pro-inflammatory cytokine , and TAK1, which is upregulated and overexpressed in multiple myeloma . The compound inhibits TAK1 at nanomolar concentrations .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . It also impacts the transforming growth factor-beta (TGF-β) pathway, as TAK1 is a key component of this pathway .
Pharmacokinetics
The compound’s ability to inhibit its targets at nanomolar concentrations suggests it has good bioavailability .
Result of Action
The inhibition of IL-17A can lead to improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis . The inhibition of TAK1 can lead to decreased growth of multiple myeloma cell lines .
Activité Biologique
6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. In particular, it has been studied for its inhibitory effects on various kinases involved in critical signaling pathways.
- VEGF Receptor Inhibition : Studies have shown that derivatives of imidazo[1,2-b]pyridazine can inhibit the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a significant role in tumor angiogenesis. For instance, one derivative demonstrated an IC50 value of 7.1 nM against VEGFR2, indicating potent inhibitory activity .
- IKKβ Inhibition : The compound has also been evaluated as an inhibitor of IκB kinase β (IKKβ), which is crucial in the NF-κB signaling pathway associated with inflammation and cancer. Modifications to the compound have enhanced its potency in cell-based assays .
- TAK1 Kinase Inhibition : Recent research highlights that certain derivatives exhibit strong inhibitory activity against TAK1 kinase, with a lead compound showing an IC50 of 55 nM. This inhibition correlates with anti-multiple myeloma activity .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have investigated the efficacy of imidazo[1,2-b]pyridazine derivatives in various biological contexts:
- Cancer Research : A study demonstrated that a specific derivative inhibited the growth of multiple myeloma cell lines (MPC-11 and H929) effectively at low concentrations (GI50 values around 30 nM). This suggests a promising avenue for targeted therapies in hematological malignancies .
- Inflammation Models : Another study found that modifications to the imidazo[1,2-b]pyridazine scaffold increased its ability to inhibit IKKβ, leading to decreased inflammatory responses in murine models .
Structure-Activity Relationships (SAR)
The structural modifications of imidazo[1,2-b]pyridazine derivatives significantly influence their biological activities:
- Substituent Variations : The introduction of different substituents at various positions on the imidazo[1,2-b]pyridazine core alters the binding affinity to target kinases and affects pharmacokinetic properties.
- Polar vs. Non-polar Modifications : Adjustments in polarity have been shown to enhance cell permeability and bioavailability, leading to improved efficacy in cellular assays .
Propriétés
IUPAC Name |
6-but-2-ynoxyimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-3-8-14-10-5-4-9-11-6-7-13(9)12-10/h4-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONLXKICTXMJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NN2C=CN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.